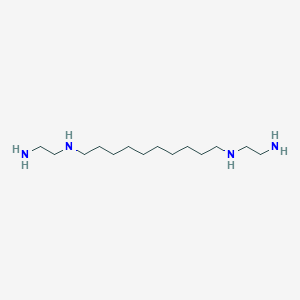
N~1~,N~10~-Bis(2-aminoethyl)decane-1,10-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~10~-Bis(2-aminoethyl)decane-1,10-diamine is an organic compound with the chemical formula C14H34N4 It is a diamine, meaning it contains two amine groups, and is characterized by a decane backbone with aminoethyl groups attached at the first and tenth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
N~1~,N~10~-Bis(2-aminoethyl)decane-1,10-diamine can be synthesized through a multi-step process involving the reaction of decane-1,10-diamine with 2-bromoethylamine. The reaction typically occurs under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis(2-aminoethyl)decane-1,10-diamine may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
化学反応の分析
Types of Reactions
N~1~,N~10~-Bis(2-aminoethyl)decane-1,10-diamine undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminoethyl groups can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted amines, depending on the nature of the nucleophile.
科学的研究の応用
N~1~,N~10~-Bis(2-aminoethyl)decane-1,10-diamine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential role in biological systems, such as enzyme inhibition or as a building block for biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which N1,N~10~-Bis(2-aminoethyl)decane-1,10-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of the target molecule. The decane backbone provides structural stability and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar in structure but with a shorter backbone.
1,2-Ethanediamine, N-(2-aminoethyl)-: Contains a shorter ethane backbone.
Triethylenetetramine: Contains multiple ethylene bridges and additional amine groups.
Uniqueness
N~1~,N~10~-Bis(2-aminoethyl)decane-1,10-diamine is unique due to its longer decane backbone, which provides distinct structural and chemical properties. This longer chain allows for greater flexibility and potential for hydrophobic interactions, making it suitable for specific applications where shorter-chain analogs may not be effective.
特性
CAS番号 |
52469-93-9 |
|---|---|
分子式 |
C14H34N4 |
分子量 |
258.45 g/mol |
IUPAC名 |
N,N'-bis(2-aminoethyl)decane-1,10-diamine |
InChI |
InChI=1S/C14H34N4/c15-9-13-17-11-7-5-3-1-2-4-6-8-12-18-14-10-16/h17-18H,1-16H2 |
InChIキー |
WVXPGGXSSRLQKQ-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCNCCN)CCCCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















